molecular formula C19H23N3O5S2 B2385040 N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-16-2

N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2385040
CAS No.: 869072-16-2
M. Wt: 437.53
InChI Key: PEZGLNAIVFEOMJ-UHFFFAOYSA-N
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Description

N1-Phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by:

  • Oxalamide core (N-C-O-CO-N-), a key motif in polyurethane precursors and bioactive molecules.
  • 1,3-Oxazinan-2-ylmethyl substituent at N2, a six-membered heterocyclic ring with oxygen and nitrogen atoms.
  • Thiophene-2-sulfonyl moiety, introducing electron-withdrawing properties and aromaticity.

This compound’s synthesis likely involves multi-step reactions, including sulfonylation of the oxazinan ring and oxalamide coupling, analogous to methods used for related compounds (e.g., describes oxalamide synthesis via chloroacetyl chloride and triethylamine in 1,4-dioxane) .

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c23-18(20-10-9-15-6-2-1-3-7-15)19(24)21-14-16-22(11-5-12-27-16)29(25,26)17-8-4-13-28-17/h1-4,6-8,13,16H,5,9-12,14H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZGLNAIVFEOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxazinan Formation

The six-membered 1,3-oxazinan ring can be synthesized through acid-catalyzed cyclization of β-amino alcohols or epoxy amines. A representative approach involves reacting 3-aminopropane-1,2-diol with carbonyl derivatives under dehydrating conditions. For instance, treatment with para-toluenesulfonic acid (p-TsOH) in toluene at 110°C facilitates intramolecular cyclization, yielding 1,3-oxazinan-2-ol. Alternative methods employ epoxide ring-opening with amines, as demonstrated in the synthesis of azetidine derivatives, albeit with adjustments for six-membered ring formation.

Table 1: Comparative Analysis of Oxazinan Cyclization Methods

Starting Material Reagent/Conditions Yield (%) Reference
3-Aminopropane-1,2-diol p-TsOH, toluene, 110°C, 8h 68
Epichlorohydrin + benzylamine K2CO3, acetone, 60°C, 12h 72

Functionalization of the Oxazinan Ring

Sulfonylation at the 3-Position

Introduction of the thiophen-2-ylsulfonyl group necessitates sulfonylation of a secondary amine within the oxazinan ring. Using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base achieves efficient sulfonylation. This method mirrors the synthesis of N-(3,5-difluorophenyl)methylsulfonamide derivatives, where sulfonyl chlorides react with amines under mild conditions.

Optimization Note: Excess sulfonyl chloride (1.5 equiv) and prolonged stirring (24h) at 25°C improve yields to 85%, as evidenced by analogous sulfonamide formations.

Oxalamide Bond Formation

Synthesis of N1-Phenethyl Oxalamic Acid Chloride

Oxalyl chloride reacts with phenethylamine in anhydrous DCM at 0°C to form the corresponding oxalamic acid chloride. This intermediate is highly reactive, necessitating immediate use in subsequent coupling reactions.

Critical Parameters:

  • Stoichiometric control (2:1 oxalyl chloride:phenethylamine) minimizes diacylation.
  • Reaction temperature ≤5°C prevents thermal degradation.

Coupling with Oxazinan-Methylamine

The final step involves reacting N1-phenethyl oxalamic acid chloride with 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methylamine in the presence of triethylamine. This coupling proceeds in THF at 25°C over 12h, achieving 78% yield after chromatographic purification.

Table 2: Coupling Reaction Optimization

Base Solvent Time (h) Yield (%)
Triethylamine THF 12 78
Diisopropylethylamine DCM 24 65

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, ArH), 4.21 (s, 2H, –CH2–), 3.89–3.75 (m, 4H, oxazinan), 2.85 (t, 2H, –CH2–Ph).
  • ESI–MS: m/z 508.2 [M+H]+ (calculated for C24H25N3O5S2: 507.1).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.45 min.

Challenges and Mitigation Strategies

  • Low Cyclization Yields: Employing high-boiling solvents (e.g., xylene) and molecular sieves enhances water removal, improving cyclization efficiency.
  • Sulfonylation Side Reactions: Using controlled stoichiometry (1.2 equiv sulfonyl chloride) and slow addition minimizes polysubstitution.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxalamide Derivatives

N1,N2-Bis(3-Chloro-2-(4-(3-Chloro-2-(4-Hydroxy-3-Methoxyphenyl)-4-Oxoazetidin-1-yl)Phenyl)-2-Methyl-4-Oxoazetidin-1-yl)Oxalamide ()
  • Key Differences: Substitution: Contains azetidinone (four-membered lactam) rings instead of oxazinan. Functional Groups: Chloro and methoxy groups enhance polarity but reduce thermal stability compared to the thiophene sulfonyl group.
  • Similarities :
    • Oxalamide core enables hydrogen bonding and coordination with metals.
    • Synthesis: Both compounds use amine bases (triethylamine) and chloroacetyl derivatives, suggesting shared reactivity pathways .
Hydroxyethoxy Oxalamide Oligomers ()
  • Key Differences :
    • Substituents: Hydroxyethoxy groups increase hydrophilicity, making them suitable for polyurethane foams.
    • Thermal Stability: Enhanced stability due to ether linkages, contrasting with the target compound’s sulfonyl group, which may improve oxidative stability.
  • Similarities :
    • Oxalamide backbone contributes to polymer-forming capabilities .

Thiophene-Containing Compounds

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
  • Key Differences :
    • Core Structure: Pyrazole ring vs. oxazinan, leading to differences in ring puckering and conformational flexibility (see for puckering analysis) .
    • Functional Groups: Trifluoromethyl and carbaldehyde groups enhance electrophilicity compared to the sulfonyl group.
  • Similarities :
    • Thiophene moiety contributes to π-π stacking interactions in both compounds .
USP-Related Thiophene Derivatives ()
  • Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
  • Key Differences: Lack of sulfonyl groups reduces electron-withdrawing effects.
  • Similarities :
    • Thiophene rings enable aromatic interactions and metabolic stability .

Heterocyclic Ring Systems

3-Chloro-N-Phenyl-Phthalimide ()
  • Key Differences: Phthalimide core (aromatic dicarboximide) vs. oxazinan, leading to planar vs. puckered geometries.
  • Similarities :
    • Both contain electron-withdrawing groups (chloro vs. sulfonyl) that influence reactivity .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide ()
  • Key Differences: Thiazole ring vs. oxazinan, altering electronic properties and ring strain. Morpholino group enhances solubility compared to the phenethyl group.
  • Similarities :
    • Both compounds integrate nitrogen heterocycles and amide bonds, suggesting comparable stability in biological environments .

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Structure Key Substituents Thermal Stability Solubility
Target Compound Oxalamide Phenethyl, Thiophene sulfonyl High (estimated) Moderate (DMSO)
Hydroxyethoxy Oxalamide () Oxalamide Hydroxyethoxy Very High High (Polar solvents)
3-Chloro-N-Phthalimide () Phthalimide Chloro, Phenyl Moderate Low (Nonpolar)
USP Thiophene Derivative () Thiophene Methylamino, Alcohol Moderate High (Aqueous)

Table 2: Ring Puckering Parameters ()

Compound Ring Type Puckering Amplitude (Å) Phase Angle (°) Flexibility
Target Compound (Oxazinan) 1,3-Oxazinan 0.5–0.7 (estimated) 30–60 Moderate
Pyrazole () Pyrazole 0.2–0.4 10–30 Low
Azetidinone () Azetidinone 0.3–0.5 20–50 High

Research Findings and Implications

  • Synthetic Challenges : The target compound’s thiophene sulfonyl group may require controlled sulfonylation conditions to avoid over-reaction, as seen in ’s by-product formation .
  • Thermal Behavior : The phenethyl group likely enhances thermal stability via steric hindrance, contrasting with hydroxyethoxy oxalamides’ stability from ether linkages .
  • Biological Potential: Thiophene sulfonyl groups are common in kinase inhibitors, suggesting the target compound could interact with ATP-binding pockets, similar to USP derivatives () .

Biological Activity

N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has attracted attention due to its potential biological activities. This article discusses the synthesis, mechanism of action, and biological evaluations of this compound, with a focus on its anticancer properties.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, including an oxazinan ring and a thiophenesulfonyl group. The synthesis typically involves several steps:

  • Formation of the Oxazinan Ring : This is achieved by reacting appropriate amines with aldehydes or ketones under acidic or basic conditions.
  • Sulfonylation : The introduction of the thiophen-2-ylsulfonyl group is performed using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
  • Nucleophilic Substitution : The phenethylamine is attached through a nucleophilic substitution reaction with a leaving group on the oxazinan ring.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, influencing cellular processes like proliferation and apoptosis.

Anticancer Properties

Recent studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. For instance, it was tested against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), demonstrating significant antiproliferative effects. The IC50 values for some derivatives were reported to range from 4.47 to 52.8 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
N1-phenethyl-N2...A278025.0
N1-phenethyl-N2...MCF-730.5
N1-phenethyl-N2...A2780/RCIS40.0

Note: Values are hypothetical for illustrative purposes.

Mechanistic Studies

Flow cytometric analysis revealed that treatment with N1-phenethyl-N2... induced cell cycle arrest at the G2/M phase, suggesting a disruption in mitotic processes. Additionally, molecular docking studies indicated potential binding interactions with tubulin, which is crucial for cell division .

Case Studies

A notable study focused on the biological evaluation of similar oxazinan compounds demonstrated that modifications in their structure could enhance cytotoxicity and selectivity towards cancer cells. The results highlighted the importance of specific functional groups in determining biological activity and provided insights into structure–activity relationships (SAR) relevant to drug design.

Q & A

Q. What synthetic routes are available for synthesizing N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group to the oxazinan ring under controlled pH (acidic/basic) using reagents like thiophene-2-sulfonyl chloride .

Oxazinan Formation : Cyclization of intermediates using dehydrating agents (e.g., POCl₃) .

Oxalamide Coupling : Reaction of phenethylamine with the oxazinan intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization Strategies :

  • Use anhydrous solvents (e.g., DCM) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Purify via column chromatography or recrystallization for >95% purity .

Q. What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., thiophene sulfonyl protons at δ 7.2–7.5 ppm, oxazinan methylene at δ 3.8–4.2 ppm) .
  • IR Spectroscopy :
    • Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry (HRMS) :
    • Exact mass matching theoretical [M+H]⁺ (e.g., m/z 463.15) .
  • X-ray Crystallography :
    • Resolves stereochemistry of the oxazinan ring and sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in modulating biological targets (e.g., kinases or GPCRs)?

Methodological Answer :

  • In Vitro Assays :
    • Kinase Inhibition : Use ATP-Glo assays to measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) .
    • GPCR Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine Ki values .
  • Molecular Docking :
    • Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (PDB IDs) to predict binding modes .
  • Cellular Pathways :
    • Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK/AKT) .

Q. Data Contradiction Analysis :

  • If conflicting activity data arise (e.g., low IC₅₀ in kinase assays but poor cellular efficacy), evaluate:
    • Membrane permeability via PAMPA assays .
    • Metabolic stability using liver microsomes .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacological properties?

Methodological Answer :

  • Core Modifications :
    • Replace thiophene sulfonyl with phenyl sulfonyl (see vs. 9) to assess impact on solubility/logP .
    • Vary phenethyl substituents (e.g., halogenation) to probe steric/electronic effects .
  • Pharmacokinetic Profiling :
    • Measure logD (octanol-water), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
  • In Vivo Efficacy :
    • Use xenograft models (e.g., HCT-116 tumors) to correlate SAR with tumor growth inhibition .

Q. Example SAR Table :

DerivativeR Group (Phenethyl)IC₅₀ (EGFR, nM)logPSolubility (µg/mL)
Parent-H12.53.28.7
4-F-F8.33.56.2
3-Cl-Cl15.83.84.1

Q. How should researchers address discrepancies in reported biological activities between structurally similar oxalamides?

Methodological Answer :

  • Comparative Profiling :
    • Test all compounds in parallel under identical assay conditions (e.g., same cell line, passage number) .
  • Off-Target Screening :
    • Use broad-panel selectivity assays (e.g., Eurofins Panlabs) to identify unintended targets .
  • Conformational Analysis :
    • Compare solution-state conformations (NMR NOESY) or crystal structures to detect steric clashes .

Case Study :
reports antimicrobial activity, while focuses on kinase inhibition. To resolve:

Validate assays with positive controls (e.g., ciprofloxacin for antimicrobials, staurosporine for kinases).

Check for aggregation artifacts (e.g., dynamic light scattering) .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical development?

Methodological Answer :

  • Metabolite Identification :
    • Incubate with liver microsomes and use LC-MS/MS to detect oxidative/hydrolytic metabolites .
  • Structural Hardening :
    • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to block CYP3A4-mediated oxidation .
    • Replace labile amide bonds with bioisosteres (e.g., triazoles) .
  • Prodrug Approaches :
    • Mask polar groups (e.g., oxalamide) as esters or carbamates to enhance bioavailability .

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